

Application Note: Metabolite Identification of Oclacitinib using Oclacitinib-13C-d3

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Compound of Interest

Compound Name: Oclacitinib-13C-d3

Cat. No.: B12300133

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Audience: Researchers, scientists, and drug development professionals.

Introduction

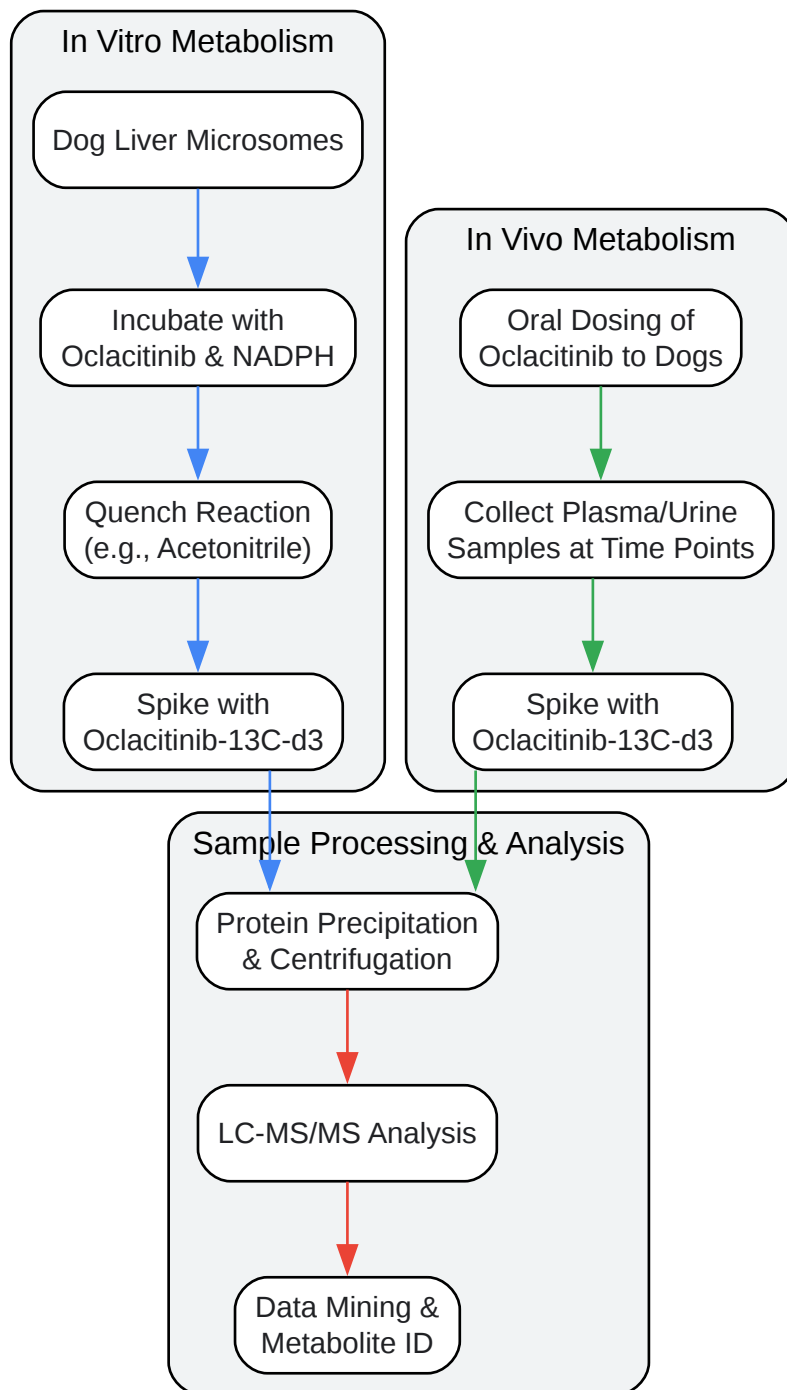
Oclacitinib, marketed as Apoquel®, is a novel Janus kinase (JAK) inhibitor developed for the treatment of pruritus associated with allergic dermatitis and atopic dermatitis in dogs.[1] Oclacitinib selectively inhibits JAK1-dependent cytokines that are integral to allergy, inflammation, and pruritus.[2][3][4] Understanding the metabolic fate of oclacitinib is a critical component of drug development, providing insights into its efficacy, potential for drug-drug interactions, and overall safety profile.

The identification of drug metabolites, especially in complex biological matrices, presents a significant analytical challenge.[5] The use of stable isotope-labeled (SIL) internal standards, such as **Oclacitinib-13C-d3**, is a powerful strategy to overcome these challenges. A SIL internal standard has a chemical structure nearly identical to the analyte but with a different mass, allowing it to be distinguished by mass spectrometry. This application note provides detailed protocols for the use of **Oclacitinib-13C-d3** in in vitro and in vivo studies to facilitate the accurate identification and characterization of oclacitinib metabolites.

Pharmacokinetic studies in dogs have shown that oclacitinib is rapidly and well-absorbed after oral administration, with a high bioavailability of 89%.[6][7][8] The time to reach peak plasma concentration is typically less than one hour.[7][9] The drug undergoes metabolism into several metabolites.[9]

Experimental Design and Workflow

The core principle of this workflow is the use of **Oclacitinib-13C-d3** as an internal standard, which is introduced during sample processing. Its distinct mass signature allows for the confident identification of drug-related material amidst a complex biological background during analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).



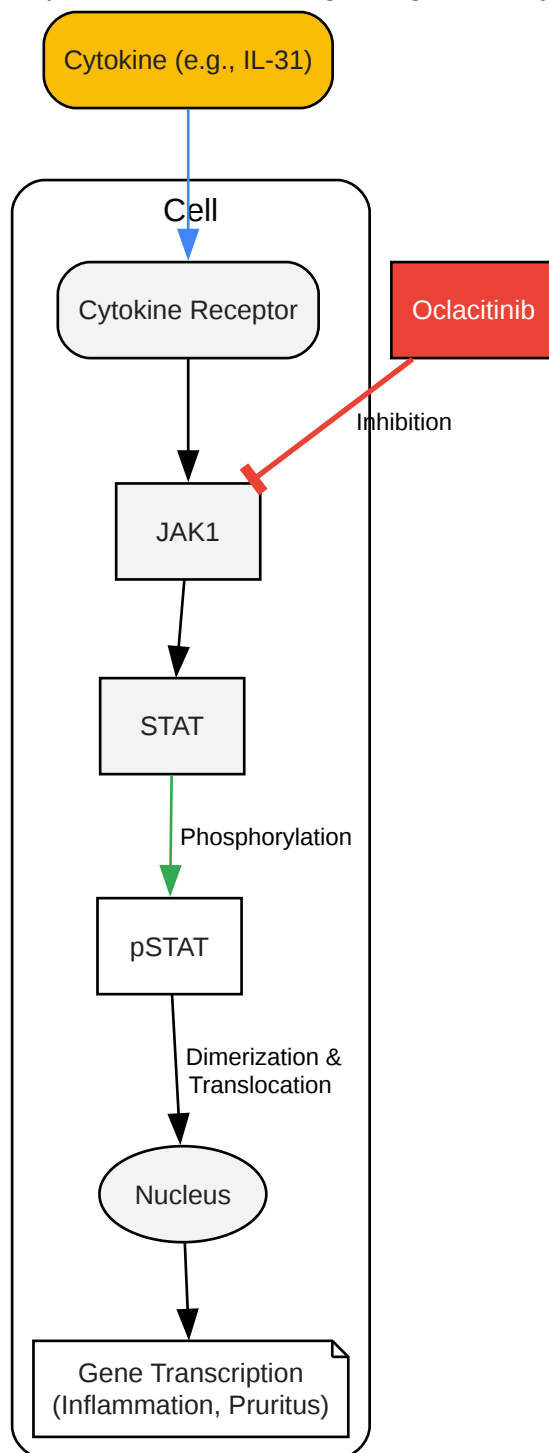
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Caption: Experimental workflow for Oclacitinib metabolite identification.

Signaling Pathway Context

Oclacitinib functions by inhibiting the JAK-STAT signaling pathway, which is crucial for the action of numerous cytokines involved in immune response and inflammation.^{[10][11]} Specifically, oclacitinib shows the most potency against JAK1.^{[2][3]} This inhibition prevents the phosphorylation and activation of STAT proteins, which in turn blocks their translocation to the nucleus and subsequent gene transcription of inflammatory mediators.

Simplified JAK-STAT Signaling Pathway

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Caption: Oclacitinib inhibits the JAK1-STAT signaling pathway.

Protocols

Protocol 1: In Vitro Metabolism in Dog Liver Microsomes

This protocol describes a method for assessing the metabolic stability of oclacitinib and identifying its metabolites using pooled dog liver microsomes.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

1. Materials:

- Oclacitinib
- **Oclacitinib-13C-d3** (Internal Standard, IS)
- Pooled Dog Liver Microsomes (e.g., 20 mg/mL stock)
- NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, G6P-dehydrogenase)
- 0.1 M Phosphate Buffer (pH 7.4)
- Acetonitrile (ACN), ice-cold
- Dimethyl sulfoxide (DMSO)
- Water, LC-MS grade

2. Procedure:

- Preparation:
 - Prepare a 1 mM stock solution of Oclacitinib in DMSO.
 - Prepare a 100 μ M stock solution of **Oclacitinib-13C-d3** in DMSO.
 - Thaw pooled dog liver microsomes on ice.
- Incubation:
 - In a microcentrifuge tube, combine phosphate buffer, liver microsomes (final concentration 0.5 mg/mL), and the Oclacitinib stock solution (final concentration 1 μ M).[\[16\]](#)[\[17\]](#) The final

DMSO concentration should be $\leq 0.25\%$.[\[17\]](#)

- Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.
- Initiate the metabolic reaction by adding the NADPH regenerating system.[\[16\]](#)
- Prepare a negative control by adding phosphate buffer instead of the NADPH system.
- At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot (e.g., 50 μL) of the incubation mixture.
- Reaction Quenching and Sample Preparation:
 - Immediately quench the reaction by adding the aliquot to 2 volumes (e.g., 100 μL) of ice-cold acetonitrile containing the **Oclacitinib-13C-d3** internal standard (final concentration e.g., 10 ng/mL).
 - Vortex vigorously for 1 minute to precipitate proteins.
 - Centrifuge at $>10,000 \times g$ for 10 minutes at 4°C.
 - Transfer the supernatant to a clean 96-well plate or autosampler vial for LC-MS/MS analysis.

Protocol 2: In Vivo Metabolite Profiling in Dogs

This protocol outlines the procedure for identifying oclacitinib metabolites in plasma samples collected from dogs following oral administration.

1. Materials:

- Oclacitinib tablets (Apoquel®)
- **Oclacitinib-13C-d3** (Internal Standard, IS)
- Beagle or mixed-breed dogs (as per IACUC guidelines)
- K2EDTA blood collection tubes

- Acetonitrile (ACN)
- Water, LC-MS grade
- 0.1% Ammonium Hydroxide in water and acetonitrile (for mobile phase)

2. Procedure:

- Dosing and Sample Collection:
 - Administer a single oral dose of oclacitinib (e.g., 0.4-0.6 mg/kg) to dogs.[6]
 - Collect blood samples via venipuncture into K2EDTA tubes at pre-defined time points (e.g., pre-dose, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[6][18]
 - Place tubes on ice immediately after collection.
 - Process blood samples by centrifuging at approximately 2,000 x g for 10 minutes at 4°C to harvest plasma.
 - Store plasma samples at -80°C until analysis.
- Sample Preparation for Analysis:
 - Thaw plasma samples on ice.
 - In a clean microcentrifuge tube, add 50 µL of plasma.
 - Add 200 µL of ice-cold acetonitrile containing the **Oclacitinib-13C-d3** internal standard (e.g., 10 ng/mL).[6] This step performs both protein precipitation and IS addition.
 - Vortex the mixture for 1 minute.
 - Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.[6]
 - Transfer a portion of the supernatant (e.g., 20 µL) to a clean plate and dilute with 180 µL of 0.1% ammonium hydroxide in water.[6]
 - The sample is now ready for LC-MS/MS injection.

3. LC-MS/MS Analysis (Representative Conditions):

- LC System: UPLC/HPLC system
- Column: C18 reverse-phase column (e.g., 50 x 2 mm, 5 μ m)[6]
- Mobile Phase A: 0.1% Ammonium Hydroxide in Water[6]
- Mobile Phase B: 0.1% Ammonium Hydroxide in Acetonitrile[6]
- Gradient: A suitable gradient to separate metabolites (e.g., 10% B to 70% B over 2.5 minutes)[6]
- Flow Rate: 0.300 mL/min[6]
- Injection Volume: 10 μ L[6]
- Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap)
- Ionization: Positive electrospray ionization (ESI+)
- MRM Transitions (example):
 - Oclacitinib: 338 \rightarrow 149 amu[6]
 - **Oclacitinib-13C-d3**: 342 \rightarrow 149 amu (adjust based on labeling)[6]
- Data Acquisition: Employ data-dependent scanning or precursor ion scanning to trigger MS/MS fragmentation of potential metabolites.[5]

Data Presentation

Quantitative data from pharmacokinetic studies can be summarized to provide a clear overview of the drug's behavior in vivo.

Table 1: Representative Pharmacokinetic Parameters of Oclacitinib in Dogs (Oral Dose)

Parameter	Value	Reference
Bioavailability (F%)	89%	[6][7]
Tmax (Time to Peak Conc.)	< 1 hour	[7][9]
Cmax (Peak Plasma Conc.)	Varies with dose	[7]
t1/2 (Elimination Half-life)	~4-5 hours	[9]

Note: This table presents representative data from published literature and is intended for illustrative purposes.

Table 2: In Vitro Metabolic Stability of Oclacitinib in Dog Liver Microsomes (Hypothetical Data)

Time (minutes)	% Oclacitinib Remaining
0	100
5	85
15	62
30	38
60	15

Note: This table contains hypothetical data for illustrative purposes. Actual results may vary.

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